molecular formula C20H23N5O3S B2868106 2-((4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethylphenyl)acetamide CAS No. 577990-68-2

2-((4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B2868106
CAS No.: 577990-68-2
M. Wt: 413.5
InChI Key: WGKZLUNCLOUJKB-UHFFFAOYSA-N
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Description

2-((4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C20H23N5O3S and its molecular weight is 413.5. The purity is usually 95%.
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Scientific Research Applications

Cholinesterase Inhibition and Molecular Docking Studies

Research on N-aryl derivatives of similar structures has shown moderate to good inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Certain compounds within this group displayed potent inhibitory potential, indicating a potential application in conditions where cholinesterase inhibition is beneficial, such as Alzheimer's disease (Riaz et al., 2020).

Antitumor Activity Evaluation

Derivatives with a similar base structure have been evaluated for their potential antitumor activity. Compounds bearing different heterocyclic ring systems showed considerable anticancer activity against some cancer cell lines (Yurttaş et al., 2015).

Antibacterial and Antifungal Activities

Research has also been conducted on triazole derivatives containing thioamide groups, showing that they possess antifungal and plant growth-regulating activities. This suggests potential applications in agriculture and anti-infective therapies (Li Fa-qian et al., 2005).

Anticonvulsant Agents

In a study, thioacetamide derivatives of 4,6-dimethyl-2-thiopyrimidine were synthesized and evaluated as possible anticonvulsants. These compounds showed moderate anticonvulsant activity, suggesting potential therapeutic applications in conditions like epilepsy (Severina et al., 2020).

Properties

IUPAC Name

2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3S/c1-12-5-7-15(9-13(12)2)22-18(26)11-29-20-24-23-19(25(20)21)14-6-8-16(27-3)17(10-14)28-4/h5-10H,11,21H2,1-4H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKZLUNCLOUJKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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